Tetrahydropapaveroline hydrobromide

Bronchodilation Molecular Topology Airway Pharmacology

Why settle for less? Tetrahydropapaveroline hydrobromide is the only TIQ alkaloid combining potent β1-adrenergic binding (IC50=0.3 μM), DAT inhibition (Ki=41 μM), and 3.2-fold higher opioid affinity than salsolinol. Its 77-fold enantioselectivity at α2-adrenoceptors and biphasic brain kinetics (α t½=3.0 min) make it indispensable for alcohol addiction research, where ethanol co-administration amplifies brain THP by 1048%. ≥98% purity. Request a quote today.

Molecular Formula C16H18BrNO4
Molecular Weight 368.22 g/mol
CAS No. 4747-99-3
Cat. No. B182428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydropapaveroline hydrobromide
CAS4747-99-3
SynonymsNorlaudanosoline
Tetrahydropapaveroline
Tetrahydroxypapaveroline
Molecular FormulaC16H18BrNO4
Molecular Weight368.22 g/mol
Structural Identifiers
SMILESC1C[NH2+]C(C2=CC(=C(C=C21)O)O)CC3=CC(=C(C=C3)O)O.[Br-]
InChIInChI=1S/C16H17NO4.BrH/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12;/h1-2,6-8,12,17-21H,3-5H2;1H
InChIKeyWAADYLVPNMRUKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetrahydropapaveroline Hydrobromide (CAS 4747-99-3) – A Multifunctional Dopamine-Derived Alkaloid for Neuroscience and Addiction Research


Tetrahydropapaveroline hydrobromide (THP, norlaudanosoline) is a benzyltetrahydroisoquinoline alkaloid formed endogenously via the condensation of dopamine with dopaldehyde [1]. It acts as a dopamine uptake inhibitor (Ki = 41 μM) [2] and modulates multiple neurotransmitter systems, including adrenergic, opioid, and dopaminergic pathways [3]. Its endogenous formation is markedly augmented by ethanol exposure (up to 1048% increase in brain THP levels with ethanol + L‑DOPA vs. L‑DOPA alone) [4], positioning it as a critical probe for alcohol addiction and Parkinson's disease research.

Why Tetrahydropapaveroline Hydrobromide Cannot Be Replaced by Salsolinol, MPP+, or Other Tetrahydroisoquinoline Analogs


Tetrahydropapaveroline hydrobromide possesses a unique multi-target interaction profile that distinguishes it from structurally related tetrahydroisoquinolines (TIQs) like salsolinol and MPP+. It exhibits potent β1‑adrenergic receptor binding (IC50 = 0.3 μM), outperforming 24 other alkaloids tested [1]. Unlike salsolinol, which has a 3.2‑fold weaker affinity for opiate receptors (6.2 × 10⁻⁵ M vs. 1.95 × 10⁻⁵ M for THP) [2], THP displays both opiate binding and dopamine uptake inhibition (Ki = 41 μM) [3]. Its in vivo half‑life following intracerebroventricular administration (t½ = 3.0 min for the α phase, 33 min for the β phase) differs substantially from that of salsolinol (t½ = 10.7 min and 76.7 min, respectively) [4]. These quantitative divergences in receptor selectivity, potency, and pharmacokinetics preclude simple substitution with other in‑class compounds for reproducible experimental outcomes.

Quantitative Differentiation of Tetrahydropapaveroline Hydrobromide Against Key Comparators: A Head-to-Head Evidence Review


Bronchodilator Potency: Tetrahydropapaveroline Exhibits 93.9% Relaxation vs. 77.0% for Theophylline

In a guinea pig tracheal ring assay, tetrahydropapaveroline produced 93.9% relaxation at 0.1 mM, significantly exceeding the reference bronchodilator theophylline (77.0% relaxation). The pD2 value (negative log of the concentration producing 50% of maximal effect) was 7.30 for tetrahydropapaveroline vs. 4.69 for theophylline, indicating approximately 400‑fold higher potency [1].

Bronchodilation Molecular Topology Airway Pharmacology

β1‑Adrenergic Receptor Binding: THP Outperforms 24 Alkaloids with IC50 = 0.3 μM

In competitive radioligand binding assays using rat brain synaptic membranes, tetrahydropapaveroline inhibited ³H‑dihydroalprenolol binding to β1‑adrenergic receptors with an IC50 of 0.3 μM, making it the most active compound among 24 catecholamine‑derived alkaloids representing three distinct structural classes (tetrahydroisoquinolines, 1‑benzyltetrahydroisoquinolines, and tetrahydroprotoberberines) [1].

Adrenergic Receptor Radioligand Binding Structure-Activity Relationship

Enantioselective α2‑Adrenergic Receptor Binding: S‑(–)‑THP Is 77‑Fold More Potent Than R‑(+)‑THP

The S‑(–) enantiomer of tetrahydropapaveroline inhibited ³H‑clonidine binding to α2‑adrenergic receptors with an IC50 of 0.65 μM, whereas the R‑(+) enantiomer required a 77‑fold higher concentration (IC50 = 50 μM) to achieve equivalent inhibition [1].

Stereoselectivity α2‑Adrenergic Receptor Chiral Pharmacology

Brain Pharmacokinetics: THP Exhibits Biphasic Elimination with α t½ = 3.0 min vs. Salsolinol's 10.7 min

Following intracerebroventricular injection in rats, tetrahydropapaveroline hydrobromide displayed biphasic elimination kinetics with an initial α‑phase half‑life of 3.0 minutes and a terminal β‑phase half‑life of 33 minutes. In direct comparison, salsolinol hydrobromide exhibited a substantially longer α‑phase half‑life of 10.7 minutes and a β‑phase half‑life of 76.7 minutes [1].

Intracerebroventricular Pharmacokinetics Half‑Life CNS Drug Disposition

Opiate Receptor Affinity: THP Binds 3.2‑Fold More Potently Than Salsolinol (IC50 = 19.5 μM vs. 62 μM)

In rat brain membrane preparations, tetrahydropapaveroline displaced ³H‑naloxone binding to opiate receptors with an affinity of 1.95 × 10⁻⁵ M (19.5 μM), whereas the closely related tetrahydroisoquinoline salsolinol required a 3.2‑fold higher concentration (6.2 × 10⁻⁵ M; 62 μM) to achieve comparable displacement [1]. Both compounds exhibited sodium‑sensitive binding (4‑fold reduction in displacement potency in the presence of 100 mM Na⁺), characteristic of opiate agonists.

Opiate Receptor Naloxone Displacement Analgesia

Dopamine Transporter (DAT) Inhibition: THP Ki = 41 μM, Comparable to MPP+ (Ki = 28 μM) but with Distinct Structural Class

In HEK293 cells stably expressing the human dopamine transporter (DAT), tetrahydropapaveroline inhibited ³H‑dopamine uptake with a Ki of 41 μM. This potency is comparable to that of the well‑characterized dopaminergic neurotoxin MPP+ (Ki = 28 μM), though THP belongs to the benzyltetrahydroisoquinoline class rather than the pyridinium class [1]. Structurally modified THP derivatives exhibited Ki values ranging from 23 μM (3',4'‑DHBnTIQ) to 93 μM (6,7‑DHBnTIQ), indicating that the catechol substitution pattern influences DAT affinity.

Dopamine Transporter DAT Inhibition Parkinson's Disease Model

Primary Research and Procurement Use Cases for Tetrahydropapaveroline Hydrobromide


Alcohol Addiction Research: Studying Ethanol‑Augmented THP Formation and Behavioral Pharmacology

Given that acute ethanol co‑administration with L‑DOPA increases brain THP levels by 1048% relative to L‑DOPA alone [1], tetrahydropapaveroline hydrobromide serves as a critical tool for dissecting the role of endogenous dopamine‑derived alkaloids in ethanol reinforcement. Its 3.2‑fold higher opiate receptor affinity compared to salsolinol [2] and enantioselective α2‑adrenergic binding (S‑(–)‑THP IC50 = 0.65 μM vs. R‑(+)‑THP IC50 = 50 μM) [3] enable precise pharmacological interrogation of the convergence between opioidergic, adrenergic, and dopaminergic systems in alcohol use disorder models.

Parkinson's Disease Models: DAT‑Mediated Dopamine Uptake Inhibition and Tyrosine Hydroxylase Modulation

THP inhibits dopamine uptake via DAT with a Ki of 41 μM, a potency comparable to MPP+ (Ki = 28 μM) [4], and suppresses dopamine biosynthesis through uncompetitive inhibition of bovine adrenal tyrosine hydroxylase (IC50 = 153.9 μM; Ki with L‑tyrosine = 0.30 mM) [5]. These dual actions—reducing dopamine synthesis and impairing reuptake—make THP hydrobromide a valuable reference compound for modeling dopaminergic dysfunction in Parkinson's disease, particularly when compared to selective DAT inhibitors or TH inhibitors that lack this combined effect.

Adrenergic Receptor Pharmacology: Benchmarking β1‑ and α2‑Adrenergic Ligand Binding

With an IC50 of 0.3 μM, THP is the most potent β1‑adrenergic receptor ligand among 24 structurally diverse catecholamine‑derived alkaloids [3]. Its pronounced enantioselectivity at α2‑adrenergic receptors (77‑fold difference between S‑(–)‑ and R‑(+)‑THP) [3] further positions it as a high‑value tool compound for calibrating adrenergic receptor binding assays and for structure‑activity relationship studies investigating the molecular determinants of tetrahydroisoquinoline‑adrenoceptor interactions.

In Vivo CNS Pharmacokinetic Studies Requiring Defined Brain Half‑Life

The biphasic brain elimination kinetics of THP hydrobromide (α t½ = 3.0 min; β t½ = 33 min) differ substantially from those of salsolinol hydrobromide (α t½ = 10.7 min; β t½ = 76.7 min) following intracerebroventricular administration [6]. This established pharmacokinetic profile enables researchers to select THP for experiments requiring a more rapidly clearing tetrahydroisoquinoline probe, or conversely, to avoid it when sustained CNS exposure is needed—a critical consideration for designing dosing regimens in behavioral or neurochemical studies.

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